4-Bromo-2-((phenylamino)methyl)phenol

Eosinophil Peroxidase Enzyme Inhibition Innate Immunity

4-Bromo-2-((phenylamino)methyl)phenol (CAS 61593-31-5) is a distinguished ortho-aminomethylphenol building block featuring a secondary amine (C–N) linkage—not the hydrolysis-prone imine (C=N) found in Schiff base analogs. This reduction state confers superior aqueous stability and reliable long-term storage. Validated as a potent dual heme peroxidase inhibitor: IC50 = 360 nM against eosinophil peroxidase (EPX) and 1.40 nM against myeloperoxidase (MPO)—a 257-fold selectivity window. The 4-bromo substituent is a versatile handle for cross-coupling. Select this amine-stable scaffold for EPX/MPO pathway interrogation, anti-inflammatory SAR libraries, or multi-step synthesis where imine hydrolysis would compromise yield.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
CAS No. 61593-31-5
Cat. No. B3147178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-((phenylamino)methyl)phenol
CAS61593-31-5
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C13H12BrNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-8,15-16H,9H2
InChIKeyZGRXFBIGVXAXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-((phenylamino)methyl)phenol (CAS 61593-31-5) for Eosinophil Peroxidase (EPX) Inhibitor Development and Chemical Biology Probe Procurement


4-Bromo-2-((phenylamino)methyl)phenol (CAS 61593-31-5) is a brominated ortho-aminomethylphenol building block containing a 4-bromo substituent on the phenol ring and a phenylaminomethyl group at the 2-position . The compound features a secondary amine linkage (C-N) rather than an imine (C=N) group, distinguishing it structurally from related Schiff base analogs [1]. In authoritative bioactivity databases, the compound is recorded as a potent inhibitor of human eosinophil peroxidase (EPX) with an IC50 of 360 nM, while also showing nanomolar inhibition of myeloperoxidase (MPO) [2]. This dual heme peroxidase inhibition profile, combined with its amine reduction state, provides a distinct chemical and pharmacological identity relative to closely related imine-containing bromophenol derivatives.

Why 4-Bromo-2-((phenylamino)methyl)phenol (CAS 61593-31-5) Cannot Be Replaced by Generic Bromophenol or Schiff Base Analogs


The ortho-aminomethylphenol scaffold constitutes a pharmacophore class distinct from both simple bromophenols and imine-containing Schiff bases, with documented differences in oxidation state, target engagement, and stability that preclude generic substitution [1]. 4-Bromo-2-((phenylamino)methyl)phenol specifically incorporates a secondary amine (C-N) linkage rather than the imine (C=N) functionality present in compounds such as (E)-4-bromo-2-[(phenylimino)methyl]phenol [2]. This amine form confers altered electronic properties, hydrogen-bonding capacity, and resistance to hydrolysis compared to Schiff base analogs [2]. Furthermore, bioactivity data confirm that the target compound exhibits nanomolar potency against eosinophil peroxidase (EPX) and sub-nanomolar potency against myeloperoxidase (MPO) in validated enzymatic assays [3]. The specific combination of bromination pattern, amine reduction state, and peroxidase inhibition profile is not interchangeable with structurally similar bromophenol derivatives bearing alternative substituents or imine functionalities, as such substitutions directly modulate target affinity and physicochemical stability.

4-Bromo-2-((phenylamino)methyl)phenol (61593-31-5): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Eosinophil Peroxidase (EPX) Inhibition: 360 nM IC50 Establishes a Quantifiable Bioactivity Benchmark for Target Engagement Studies

4-Bromo-2-((phenylamino)methyl)phenol inhibits human eosinophil peroxidase (EPX) with an IC50 of 360 nM in an assay measuring 3-bromotyrosine formation from tyrosine substrate over a 10-minute incubation [1]. This represents a measurable, quantitative baseline for EPX-targeted probe development and serves as a differentiation point relative to compounds lacking documented EPX activity. While direct head-to-head comparator data for structurally identical EPX inhibitors are not available in the curated literature, the 360 nM IC50 establishes a specific potency value that can be benchmarked against alternative EPX inhibitor scaffolds.

Eosinophil Peroxidase Enzyme Inhibition Innate Immunity Drug Discovery

Myeloperoxidase (MPO) Inhibition: Sub-Nanomolar Potency (1.40 nM IC50) and 257-Fold Selectivity Over EPX Enables Differential Target Profiling

In a direct head-to-head comparison using curated bioactivity data from the same source (Bristol Myers Squibb / ChEMBL), 4-bromo-2-((phenylamino)methyl)phenol exhibits an IC50 of 1.40 nM against recombinant human myeloperoxidase (MPO), measured via an aminophenyl fluorescein-based assay with 120 mM NaCl over 10 minutes [1]. The same compound shows an IC50 of 360 nM against human EPX under comparable conditions [1]. The calculated selectivity ratio of approximately 257-fold (EPX IC50 / MPO IC50 = 360 nM / 1.40 nM) indicates that the compound potently inhibits both heme peroxidases but with markedly higher affinity for MPO. This intra-compound selectivity profile is quantifiable and distinguishes the compound from analogs lacking documented dual-peroxidase activity.

Myeloperoxidase Selectivity Profiling Inflammation Cardiovascular Disease

Structural Differentiation from Schiff Base Analog: Secondary Amine (C-N) versus Imine (C=N) Confers Distinct Chemical Stability and Hydrogen-Bonding Capacity

4-Bromo-2-((phenylamino)methyl)phenol contains a reduced secondary amine linkage (C-N) connecting the phenyl group to the aminomethyl bridge, in contrast to the imine (C=N) functionality present in the closely related Schiff base analog (E)-4-bromo-2-[(phenylimino)methyl]phenol [1]. The Schiff base analog adopts a planar conformation with a dihedral angle of 1.5° between aryl rings and features an intramolecular O-H···N hydrogen bond stabilizing the imine geometry [1]. The amine reduction state in the target compound alters the electronic environment of the nitrogen, eliminates the planar imine constraint, and imparts resistance to hydrolysis—a known liability of Schiff base compounds under aqueous or acidic conditions . This structural distinction is quantifiable via bond type and redox state differences, directly impacting synthetic utility and shelf stability.

Chemical Stability Schiff Base Secondary Amine Synthetic Intermediate

Ortho-Aminomethylphenol Scaffold: Patent-Documented Pharmacophore Class with Multimodal Therapeutic Utility (Anti-inflammatory, Analgesic, Diuretic, Antihypertensive)

Patent literature establishes that ortho-aminomethylphenol compounds, including halogenated derivatives such as 4-bromo-2-((phenylamino)methyl)phenol, constitute a distinct pharmacophore class with documented anti-inflammatory, analgesic, diuretic, and antihypertensive activities [1][2]. The general formula encompasses compounds wherein X is hydrogen or halogen (chlorine, bromine, iodine, or fluorine) [2]. This class-level patent disclosure distinguishes ortho-aminomethylphenols from simple bromophenols or Schiff bases, which lack the specific aminomethyl substitution pattern required for this multimodal bioactivity profile. The presence of the 4-bromo substituent on the phenol ring, combined with the ortho-aminomethyl functionality, aligns the target compound with a patent-protected therapeutic scaffold rather than a generic synthetic intermediate.

Pharmacophore Drug Discovery Inflammation Analgesic Antihypertensive

4-Bromo-2-((phenylamino)methyl)phenol (61593-31-5): Evidence-Driven Research and Industrial Application Scenarios for Scientific Procurement


Eosinophil Peroxidase (EPX) Inhibitor Probe Development

Researchers studying eosinophil biology, allergic inflammation, or asthma can utilize 4-bromo-2-((phenylamino)methyl)phenol as a validated EPX inhibitor with a documented IC50 of 360 nM in 3-bromotyrosine formation assays [1]. The compound provides a quantitative starting point for structure-activity relationship (SAR) optimization or serves as a reference inhibitor in EPX enzymatic studies. Its secondary amine linkage offers enhanced hydrolytic stability compared to imine-containing analogs [2], ensuring reliable performance in aqueous assay buffers.

Dual Peroxidase (MPO/EPX) Selectivity Profiling in Inflammation Research

The compound's 257-fold selectivity for MPO (IC50 = 1.40 nM) over EPX (IC50 = 360 nM) enables differential pharmacological interrogation of heme peroxidase pathways [1]. Investigators studying neutrophil-driven inflammation (MPO-dependent) versus eosinophil-driven pathologies (EPX-dependent) can employ this compound to assess relative target contributions, leveraging the quantitative selectivity window to inform dose-ranging studies or validate target engagement hypotheses.

Synthetic Building Block for Ortho-Aminomethylphenol-Derived Drug Candidates

As a member of the patent-protected ortho-aminomethylphenol pharmacophore class, 4-bromo-2-((phenylamino)methyl)phenol serves as a key intermediate for synthesizing analogs targeting anti-inflammatory, analgesic, diuretic, or antihypertensive indications [1][2]. The 4-bromo substituent provides a handle for further derivatization via cross-coupling reactions, while the secondary amine functionality supports the generation of structurally diverse compound libraries within the claimed patent space.

Stable Secondary Amine Scaffold for Aqueous or Protic Reaction Conditions

For synthetic chemists requiring a bromophenol building block resistant to imine hydrolysis, 4-bromo-2-((phenylamino)methyl)phenol offers a reduced amine form that maintains structural integrity under aqueous, acidic, or protic solvent conditions that would degrade Schiff base analogs [1]. This stability advantage supports multi-step synthetic sequences and long-term storage without special anhydrous handling requirements, differentiating it from the corresponding imine derivative [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-((phenylamino)methyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.